Camonsertib - 2417489-10-0

Camonsertib

Catalog Number: EVT-10962612
CAS Number: 2417489-10-0
Molecular Formula: C21H26N6O3
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Camonsertib is a pyrazolopyridine that is 1H-pyrazolo[3,4-b]pyridine substituted by 1H-pyrazol-3-yl, (3-endo)-3-hydroxy-8-oxabicyclo[3.2.1]octan-3-yl, and (3R)-3-methylmorpholin-4-yl groups at positions 1, 4 and 6, respectively. It is a highly potent and selective inhibitor of ATR kinase (IC50 = 1 nM). It has a role as an antineoplastic agent and an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a member of morpholines, a member of imidazoles, a pyrazolopyridine, a tertiary alcohol and an oxabicycloalkane.
Camonsertib is an orally available inhibitor of ataxia telangiectasia and Rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, camonsertib selectively targets and inhibits ATR activity and blocks the downstream phosphorylation of the serine/threonine protein kinase checkpoint kinase 1 (CHK1). This prevents ATR-mediated signaling, which results in the inhibition of DNA damage checkpoint activation, the disruption of DNA damage repair, and the induction of tumor cell apoptosis. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival. It is activated by DNA damage caused during DNA replication-associated stress.
Overview

Camonsertib, also known by its developmental code RP-3500, is a potent and selective inhibitor of ataxia telangiectasia and Rad3-related kinase, commonly referred to as ATR. This compound has garnered attention in the field of oncology due to its potential therapeutic applications in treating advanced solid tumors that exhibit deficiencies in DNA damage response mechanisms. The unique mechanism of action of camonsertib positions it as a promising candidate for targeted cancer therapies, particularly in tumors with specific genetic alterations.

Source and Classification

Camonsertib is classified as a small molecule drug and is part of a broader category of ATR inhibitors. It was developed through a collaboration involving Repare Therapeutics, Inc., and has undergone extensive preclinical and clinical evaluations. The compound's efficacy is primarily assessed in patients with advanced solid tumors characterized by loss-of-function alterations in DNA damage response genes, which are predicted to respond favorably to ATR inhibition.

Synthesis Analysis

Methods of Synthesis

The synthesis of camonsertib involves a multi-step organic synthesis process designed to create the specific molecular structure necessary for ATR inhibition. The development was guided by pharmacophore modeling, which helped identify essential interactions for binding to the ATR enzyme.

Technical Details

The synthetic pathway typically includes:

  1. Formation of Key Intermediates: Initial steps focus on constructing core intermediates that possess the necessary functional groups for further modification.
  2. Functionalization: Subsequent reactions introduce specific substituents that enhance potency and selectivity for ATR.
  3. Purification: Final products undergo purification processes such as chromatography to achieve the desired purity levels required for clinical testing.
Molecular Structure Analysis

Structure

Camonsertib's molecular structure features a complex arrangement that allows it to effectively inhibit ATR activity. The exact molecular formula and structural representation are critical for understanding its interaction with biological targets.

Data

  • Molecular Weight: Approximately 400 Da
  • Chemical Formula: C_{19}H_{19}N_{5}O_{3}
  • Structural Characteristics: Contains multiple aromatic rings and nitrogen-containing heterocycles, contributing to its biological activity.
Chemical Reactions Analysis

Reactions Involving Camonsertib

Camonsertib primarily functions through competitive inhibition of the ATR kinase activity. Its interactions can lead to several downstream effects in cellular pathways, particularly those involved in DNA repair mechanisms.

Technical Details

  1. Kinase Inhibition: Camonsertib binds to the ATP-binding site of ATR, preventing its phosphorylation activity.
  2. Cellular Impact: Inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents, enhancing therapeutic efficacy when used in combination therapies.
Mechanism of Action

Process

The mechanism of action of camonsertib involves targeting the ATR kinase, which plays a crucial role in the cellular response to DNA damage. By inhibiting this kinase, camonsertib disrupts the repair processes that cancer cells rely on for survival, particularly under conditions where DNA damage is prevalent.

Data

  • Synthetic Lethality: Camonsertib demonstrates synthetic lethality in tumors with specific genetic alterations (e.g., loss-of-function mutations in ataxia telangiectasia-mutated kinase), making it particularly effective against certain cancer types.
  • Clinical Observations: In clinical trials, patients with advanced solid tumors exhibiting these alterations showed varying degrees of response, highlighting the importance of biomarker selection in treatment efficacy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Camonsertib is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Camonsertib is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The compound's reactivity profile indicates that it can form stable complexes with biological macromolecules, which is essential for its function as an inhibitor.
Applications

Scientific Uses

Camonsertib has been primarily investigated for its potential applications in oncology:

Properties

CAS Number

2417489-10-0

Product Name

Camonsertib

IUPAC Name

(1R,5S)-3-[6-[(3R)-3-methylmorpholin-4-yl]-1-(1H-pyrazol-5-yl)pyrazolo[3,4-b]pyridin-4-yl]-8-oxabicyclo[3.2.1]octan-3-ol

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C21H26N6O3/c1-13-12-29-7-6-26(13)19-8-17(21(28)9-14-2-3-15(10-21)30-14)16-11-23-27(20(16)24-19)18-4-5-22-25-18/h4-5,8,11,13-15,28H,2-3,6-7,9-10,12H2,1H3,(H,22,25)/t13-,14-,15+,21?/m1/s1

InChI Key

YIHHYCIYAIVQKX-YNOVCBQDSA-N

Canonical SMILES

CC1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CC6CCC(C5)O6)O

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(C[C@H]6CC[C@@H](C5)O6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.